molecular formula C34H36BrOP B3144238 (5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide CAS No. 54757-44-7

(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide

Cat. No.: B3144238
CAS No.: 54757-44-7
M. Wt: 571.5 g/mol
InChI Key: HVRPZJVZGIMWFA-UHFFFAOYSA-M
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Description

(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide (CAS: 54757-44-7, 84244-59-7; molecular formula: C34H36OP·Br) is a phosphonium salt characterized by a conjugated pentadienyl chain substituted with a 4-methoxy-2,3,6-trimethylphenyl group and a triphenylphosphonium moiety . This compound is primarily utilized as a Wittig reagent in organic synthesis, enabling the preparation of polyene structures through reactions with carbonyl compounds. For example, it has been employed to synthesize 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid butyl ester under controlled conditions .

Properties

IUPAC Name

[5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36OP.BrH/c1-26(21-22-33-27(2)25-34(35-5)29(4)28(33)3)23-24-36(30-15-9-6-10-16-30,31-17-11-7-12-18-31)32-19-13-8-14-20-32;/h6-23,25H,24H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPZJVZGIMWFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743468
Record name [5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54757-44-7
Record name [5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide, also known as triphenylphosphonium (TPP) derivative, is a compound of significant interest due to its potential biological activities. This article reviews its characteristics, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C34H36OPBr
  • Molecular Weight : 571.527 g/mol
  • CAS Number : 54757-44-7

Triphenylphosphonium compounds are known for their ability to accumulate in mitochondria due to the negative membrane potential. This accumulation can lead to mitochondrial dysfunction and increased production of reactive oxygen species (ROS), which are critical in inducing apoptosis in cancer cells. The hydrophobic nature of TPP derivatives enhances their efficacy by facilitating their entry into cellular membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TPP derivatives. For example:

  • Cell Line Studies : In vitro studies demonstrated that TPP derivatives exhibit selective toxicity towards various cancer cell lines, including HepG2 (liver carcinoma) and MG-63 (osteosarcoma) cells. The compounds inhibited cell proliferation and induced apoptosis through ROS generation and mitochondrial membrane potential disruption .
  • In Vivo Studies : Animal models have shown that TPP derivatives can significantly reduce tumor growth. In one study, TPP conjugated with chitosan was effective in inhibiting tumor growth in H22-bearing mice .
  • Mechanistic Insights : The antitumor mechanism involves:
    • Induction of oxidative stress leading to apoptosis.
    • Alteration of cell cycle progression, particularly delaying the S phase.
    • Regulation of pro-inflammatory cytokines such as TNF-α and VEGF .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of HepG2 and MG-63 cells
Tumor Growth InhibitionSignificant reduction in tumor size in vivo
Apoptosis InductionIncreased ROS levels and mitochondrial dysfunction

Case Study 1: Antitumor Efficacy

A study published in the Journal of Materials Research investigated the antitumor activity of a TPP derivative conjugated with chitosan. The results indicated a marked decrease in cell viability in HepG2 cells and significant tumor growth inhibition in mouse models. The study concluded that the compound's ability to disrupt mitochondrial function was a key factor in its efficacy .

Case Study 2: Mechanistic Pathways

Another research article explored the structural activity relationship of various TPP derivatives. It was found that increasing hydrophobicity enhanced their ability to induce oxidative stress and disrupt mitochondrial metabolism, leading to increased cytotoxicity against melanoma cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural diversity among triphenylphosphonium bromides lies in their alkyl/aryl chains and substituents, which directly influence their electronic properties and reactivity. Below is a comparative analysis:

Compound Molecular Formula Key Substituents/Features Key Applications References
Target Compound C34H36OP·Br Pentadienyl chain with 4-methoxy-2,3,6-trimethylphenyl group Wittig reactions for polyene synthesis
[10-(1,3-Dioxo-isoindol-2-yl)decyl]triphenylphosphonium bromide (2a-d variants) Varies by substituent (e.g., C34H32F9O2P·Br for 2b) Fluorinated (2b: tris[4-(trifluoromethyl)phenyl]), methoxy (2d: tris[4-methoxyphenyl]) Mitochondrial targeting in cancer cells; enhanced lipophilicity for membrane permeability
(4-Methoxybenzyl)triphenylphosphonium bromide C26H24BrOP Methoxybenzyl group Intermediate in Wittig reactions for alkene synthesis
(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide C23H22BrO2P Ester-functionalized butenyl chain Synthesis of α,β-unsaturated esters
[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexenyl)pentadienyl]triphenylphosphonium bromide Not specified Cyclohexenyl substituent Potential use in liquid crystal ligand synthesis

Key Observations :

  • Chain Length and Conjugation : The target compound’s pentadienyl chain enables extended conjugation, favoring the synthesis of long-chain polyenes , whereas shorter chains (e.g., butenyl in ) limit conjugation but enhance reactivity with electron-deficient carbonyl groups.
  • Substituent Effects : Fluorinated analogs (e.g., 2b) exhibit increased lipophilicity, improving cellular uptake in mitochondrial-targeted therapies . The methoxy group in the target compound and provides electron-donating effects, stabilizing carbocation intermediates in Wittig reactions.

Physical Properties

  • Solubility : The target compound is soluble in polar aprotic solvents (e.g., dimethylformamide) , similar to fluorinated analogs . However, ester-functionalized derivatives (e.g., ) show enhanced solubility in alcohols due to polar ester groups.
  • Thermal Stability : Decomposition at high temperatures is common among phosphonium salts. The target compound requires reflux conditions (65°C) for reactions , while others like decompose at higher temperatures.

Q & A

Q. What novel applications exist beyond anticancer research?

  • Emerging Uses :
  • Polymer Synthesis : Serve as a cationic initiator for ring-opening polymerization of epoxides .
  • Photodynamic Therapy : Functionalize with porphyrin derivatives for light-activated ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide

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